molecular formula C17H30N4O5 B14251380 L-Alanyl-L-alanyl-L-prolyl-L-isoleucine CAS No. 433717-47-6

L-Alanyl-L-alanyl-L-prolyl-L-isoleucine

Cat. No.: B14251380
CAS No.: 433717-47-6
M. Wt: 370.4 g/mol
InChI Key: HGJOCRPJGGTVJN-VLJOUNFMSA-N
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Description

L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is a tetrapeptide composed of four amino acids: L-alanine, L-proline, and L-isoleucine. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can be achieved through solution-phase techniques. One common method involves the coupling of dipeptide segments. For instance, Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe can be coupled, followed by deprotection of the linear tetrapeptide unit and subsequent cyclization . The reaction conditions typically involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various reagents can be used depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Alanyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is unique due to its specific sequence and the presence of both aliphatic and cyclic amino acids, which can confer distinct structural and functional properties. Its tetrapeptide structure allows for more complex interactions and potential biological activities compared to shorter peptides.

Properties

CAS No.

433717-47-6

Molecular Formula

C17H30N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H30N4O5/c1-5-9(2)13(17(25)26)20-15(23)12-7-6-8-21(12)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

HGJOCRPJGGTVJN-VLJOUNFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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